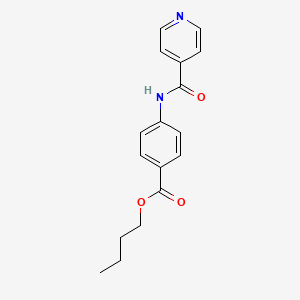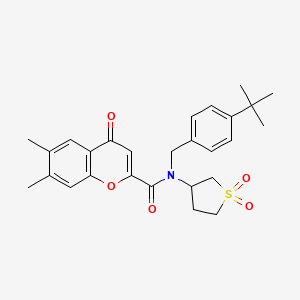
H-DL-xiIle-DL-Asn-DL-Leu-DL-Lys-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Ala-DL-Lys-DL-Lys-DL-Leu-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve mentioned is a peptide, specifically a short-chain peptide.
- It consists of a sequence of amino acids, where “DL” indicates that both the D- and L-forms of the amino acids are present.
- The compound’s full name suggests a complex structure, and it likely has specific biological or chemical significance.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this exact compound.
- peptide synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
- In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
- Reaction conditions vary based on protecting groups, coupling reagents, and deprotection steps.
Chemical Reactions Analysis
- The compound may undergo various reactions, including hydrolysis, oxidation, and reduction.
- Common reagents include acids (for hydrolysis), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., NaBH₄).
- Major products depend on the specific amino acid sequence and reaction conditions.
Scientific Research Applications
- Peptides play crucial roles in biology, medicine, and industry.
- This compound might be relevant in drug development, enzyme inhibition, or as a signaling molecule.
- Further research would be needed to explore its specific applications.
Mechanism of Action
- Without specific information, I can’t provide the exact mechanism.
- peptides often interact with receptors, enzymes, or other biomolecules.
- Molecular targets and pathways would require detailed investigation.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds.
- comparing it to related peptides could highlight its uniqueness.
Remember that the compound’s specific properties and applications would require further study
Properties
Molecular Formula |
C70H131N19O16 |
|---|---|
Molecular Weight |
1494.9 g/mol |
IUPAC Name |
2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[2-[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105) |
InChI Key |
IPXIXXMXWWPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)



![Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12118906.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)


methanone](/img/structure/B12118929.png)

![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)
![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)
![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)

